molecular formula C25H38ClNO7 B12732010 Valeric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-piperidinoethyl ester, hydrochloride CAS No. 102584-94-1

Valeric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-piperidinoethyl ester, hydrochloride

Cat. No.: B12732010
CAS No.: 102584-94-1
M. Wt: 500.0 g/mol
InChI Key: DTDDFPQUWCMQMQ-UHFFFAOYSA-N
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Description

Valeric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-piperidinoethyl ester, hydrochloride is a complex organic compound with a unique structure This compound is characterized by its intricate molecular arrangement, which includes a furobenzopyran core, a valeric acid ester, and a piperidinoethyl group

Preparation Methods

The synthesis of Valeric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-piperidinoethyl ester, hydrochloride involves multiple steps. The process typically begins with the preparation of the furobenzopyran core, followed by the esterification of valeric acid and the introduction of the piperidinoethyl group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Valeric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-piperidinoethyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Valeric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-piperidinoethyl ester, hydrochloride can be compared with other similar compounds, such as:

    Valeric acid esters: These compounds share the valeric acid ester functional group but differ in their core structures and substituents.

    Furobenzopyran derivatives: These compounds have a similar furobenzopyran core but may have different functional groups attached.

    Piperidinoethyl esters: These compounds contain the piperidinoethyl ester group but differ in their core structures

Properties

CAS No.

102584-94-1

Molecular Formula

C25H38ClNO7

Molecular Weight

500.0 g/mol

IUPAC Name

2-piperidin-1-ylethyl 2-[(9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydrofuro[3,2-g]chromen-4-yl)oxy]pentanoate;hydrochloride

InChI

InChI=1S/C25H37NO7.ClH/c1-4-8-19(25(28)31-14-12-26-10-6-5-7-11-26)33-21-17-9-13-30-22(17)24(29-3)23-20(21)18(27)15-16(2)32-23;/h9,13,15,17,19-24H,4-8,10-12,14H2,1-3H3;1H

InChI Key

DTDDFPQUWCMQMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCCN1CCCCC1)OC2C3C=COC3C(C4C2C(=O)C=C(O4)C)OC.Cl

Origin of Product

United States

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